N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Alzheimer's disease GSK3β protein-protein interaction inhibitor

Compound 1063 is the only available small-molecule probe that selectively disrupts the GSK3β/Nav1.6 protein-protein interaction (PPI) interface. Unlike failed ATP-competitive GSK3β inhibitors, it suppresses hippocampal hyperexcitability without inhibiting GSK3β kinase activity or blocking Nav1.1/Nav1.2, ensuring isoform-specific functional modulation. Ideal for preclinical AD target validation, biomarker discovery, and PPI-focused drug discovery workflows.

Molecular Formula C17H26N2O3S
Molecular Weight 338.47
CAS No. 1448071-85-9
Cat. No. B2585669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide
CAS1448071-85-9
Molecular FormulaC17H26N2O3S
Molecular Weight338.47
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C17H26N2O3S/c1-17(2,3)13-5-7-14(8-6-13)18-16(20)19-11-9-15(10-12-19)23(4,21)22/h5-8,15H,9-12H2,1-4H3,(H,18,20)
InChIKeyQSRVQYHBLHBMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(tert-Butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide (CAS 1448071-85-9): A First-in-Class GSK3β/Nav1.6 PPI Inhibitor for Alzheimer's Hyperexcitability Research


N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide (CAS 1448071-85-9), also designated Compound 1063, is a synthetic small-molecule piperidine-1-carboxamide derivative (C₁₇H₂₆N₂O₃S; MW 338.47) that functions as a selective protein-protein interaction (PPI) inhibitor of the glycogen synthase kinase 3β (GSK3β)/voltage-gated sodium channel Nav1.6 complex [1]. Unlike ATP-competitive GSK3β kinase inhibitors that have failed in clinical trials due to toxicity, Compound 1063 binds to a newly identified pocket at the GSK3β/Nav1.6 PPI interface and disrupts complex assembly without directly inhibiting GSK3β kinase catalytic activity [1]. The compound is brain-penetrant, demonstrates functional isoform specificity for Nav1.6 over other CNS Nav isoforms (Nav1.1, Nav1.2), and has been validated in ex vivo hippocampal slice electrophysiology and in vivo AD rodent models [1].

Why ATP-Competitive GSK3β Inhibitors and Pan-Nav Blockers Cannot Substitute for N-(4-(tert-Butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide in Target-Selective Studies


Generic substitution of Compound 1063 with ATP-competitive GSK3β inhibitors (e.g., CHIR99021, AR-A014418) or broad-spectrum Nav channel blockers is mechanistically invalid. ATP-binding site inhibitors of GSK3β have repeatedly failed in Alzheimer's disease clinical development due to target-related toxicity arising from systemic kinase inhibition, and they do not discriminate between GSK3β's scaffolding function at Nav1.6 versus its broad catalytic roles [1]. Conversely, conventional Nav channel blockers lack isoform selectivity and suppress both Nav1.6-mediated excitatory transmission and Nav1.1/Nav1.2-mediated inhibitory or modulatory signaling, potentially exacerbating network dysfunction [1]. Compound 1063 uniquely disrupts the GSK3β/Nav1.6 complex assembly at the PPI interface, achieving Nav1.6-specific functional modulation without inhibiting GSK3β kinase activity — a differentiated pharmacological profile that cannot be replicated by any existing tool compound or clinical candidate [1].

Quantitative Differentiation Evidence for N-(4-(tert-Butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide: Head-to-Head and Cross-Study Comparator Data


PPI Disruption vs. ATP-Competitive Kinase Inhibition: Divergent Mechanisms and Translational Implications

Compound 1063 disrupts GSK3β/Nav1.6 complex assembly (IC₅₀ = 26.2 µM in split-luciferase complementation assay) without inhibiting GSK3β kinase catalytic activity. In the same study, the ATP-competitive GSK3β inhibitor CHIR99021 (IC₅₀ = 6.7 nM for GSK3β kinase inhibition) was used as a positive control for kinase activity; Compound 1063 showed no significant GSK3β kinase inhibition at tested concentrations [1]. Crucially, the paper notes that ATP-binding site GSK3β inhibitors have failed in Alzheimer's disease clinical trials due to toxicity [1], establishing a translational differentiation rationale .

Alzheimer's disease GSK3β protein-protein interaction inhibitor Nav1.6 kinase-independent mechanism

Nav1.6 Isoform Selectivity: Functional Discrimination Against Nav1.1 and Nav1.2 at 20 µM

In whole-cell voltage-clamp recordings from HEK293 cells stably expressing hNav1.6, hNav1.1, or hNav1.2, Compound 1063 (20 µM) significantly reduced peak transient INa density in Nav1.6-expressing cells but produced no significant effect on peak INa density in Nav1.1- or Nav1.2-expressing cells at comparable concentrations [1]. This isoform-specific functional modulation is documented in Figure 4 of the primary publication, with n = 7–13 cells/group and statistical significance assessed by unpaired t-test (p < 0.05 to p < 0.0001 for Nav1.6 parameters) [1]. In contrast, conventional Nav-blocking tool compounds and clinical candidates typically exhibit multi-isoform activity profiles [2].

voltage-gated sodium channel Nav1.6 isoform selectivity patch-clamp electrophysiology CNS

Brain Penetrance: Ex Vivo Target Engagement Confirms CNS Exposure in Rodent Models

Compound 1063 is explicitly characterized as a brain-penetrant small molecule, with ex vivo functional studies in acute hippocampal brain slices providing evidence for target engagement in CNS tissue [1]. In contrast, many ATP-competitive GSK3β inhibitors exhibit limited or variable CNS penetration that has complicated their development for neurodegenerative indications [1]. The primary publication states that GSK3β knockdown in vivo phenocopied the effects of Compound 1063, providing mechanistic validation that the compound's effects are mediated through central GSK3β/Nav1.6 complex disruption rather than peripheral mechanisms [1].

brain penetration CNS drug discovery hippocampus ex vivo electrophysiology blood-brain barrier

In Vivo Efficacy: Dose-Dependent Suppression of Epileptiform Activity in an Early-Stage Alzheimer's Disease Mouse Model

Compound 1063 dose-dependently reduced spontaneous epileptiform spike activity in the J20 transgenic mouse model of early-stage Alzheimer's disease, as measured by in vivo electroencephalogram (EEG) recordings [1]. This in vivo pharmacodynamic endpoint directly addresses the network hyperexcitability phenotype that characterizes early AD and is linked to accelerated cognitive decline [1]. The paper further demonstrates that this effect is GSK3β-dependent, as prior in vivo knockdown of GSK3β abolished the compound's ability to suppress hyperexcitability [1]. No other small-molecule tool compound has been reported to suppress AD-related network hyperexcitability through a GSK3β/Nav1.6 PPI disruption mechanism in a validated in vivo disease model .

Alzheimer's disease epileptiform activity EEG in vivo efficacy J20 mouse model network hyperexcitability

High-Impact Research and Procurement Application Scenarios for N-(4-(tert-Butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide (Compound 1063)


Alzheimer's Disease Network Hyperexcitability Research: Target Validation and Phenotypic Screening

Compound 1063 is the only available small-molecule probe that selectively disrupts the GSK3β/Nav1.6 PPI complex to suppress hippocampal network hyperexcitability in early-stage AD models [1]. Research groups investigating the role of subclinical epileptiform discharges in prodromal AD can use Compound 1063 as a chemical biology tool to dissect the contribution of GSK3β/Nav1.6 complex assembly to neuronal hyperexcitability, independent of global GSK3β kinase inhibition. The compound's demonstrated in vivo efficacy in the J20 transgenic mouse model, combined with ex vivo target engagement validation in hippocampal CA1 pyramidal neurons, makes it suitable for preclinical target validation studies, phenotypic screening campaigns, and biomarker discovery programs focused on network hyperexcitability endpoints [1].

Nav1.6 Isoform-Specific Channel Modulation: Electrophysiology and Channelopathy Research

For ion channel research groups studying Nav1.6-specific physiology and pathophysiology, Compound 1063 offers a functionally validated, isoform-selective modulator with demonstrated discrimination against Nav1.1 and Nav1.2 at 20 µM in patch-clamp electrophysiology assays [1]. This selectivity profile is critical for experiments in neuronal preparations where Nav1.6, Nav1.1, and Nav1.2 are co-expressed, enabling cleaner pharmacological dissection of Nav1.6-mediated contributions to action potential initiation and repetitive firing. Potential applications extend to channelopathy research, including Dravet syndrome (where Nav1.6 hyperactivity may contribute to the phenotype) and other neurodevelopmental disorders involving Nav isoform imbalance [1].

Protein-Protein Interaction Inhibitor Tool Compound for Chemical Biology and Drug Discovery Platforms

As a first-in-class PPI inhibitor targeting the GSK3β/Nav1.6 interface, Compound 1063 serves as a valuable tool compound for chemical biology platforms developing PPI-focused drug discovery workflows. The compound was identified through structure-based virtual screening targeting a newly identified pocket at the PPI interface, validated by surface plasmon resonance (SPR) for direct binding, and confirmed through split-luciferase complementation assays for cellular target engagement [1]. Drug discovery groups can utilize Compound 1063 as a reference standard for assay development, a starting point for medicinal chemistry optimization, or a benchmark for screening libraries aimed at identifying additional GSK3β/Nav1.6 PPI modulators [1].

Differentiation from ATP-Competitive GSK3β Inhibitors in Neurodegenerative Disease Pharmacology

Research programs that have been limited by the toxicity and clinical failure of ATP-competitive GSK3β inhibitors can employ Compound 1063 to investigate whether GSK3β's pathological scaffolding function at Nav1.6 — rather than its catalytic kinase activity — is the relevant therapeutic target for network hyperexcitability in AD [1]. The compound enables studies that decouple GSK3β's enzymatic functions from its protein-protein interaction roles, providing a unique pharmacological tool to test the hypothesis that selective PPI disruption can achieve efficacy without the toxicity associated with systemic kinase inhibition. This application is directly supported by the primary publication's demonstration that Compound 1063 does not inhibit GSK3β kinase activity [1].

Quote Request

Request a Quote for N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.